molecular formula C23H18FN5O4 B6552973 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-52-6

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6552973
CAS RN: 1040635-52-6
M. Wt: 447.4 g/mol
InChI Key: DLQBKERPRCUXJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole, a pyrazolo[1,5-a]pyrazinone, and a dimethoxyphenyl group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of aromatic rings . The electron-donating methoxy groups and the electron-withdrawing fluorophenyl group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrazolo[1,5-a]pyrazinone groups, which are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and fluorophenyl groups could affect its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound exhibits promising potential in medicinal chemistry due to its unique structure. Researchers are investigating its interactions with biological targets, such as enzymes, receptors, and transporters. Key areas of interest include:

Neuropharmacology

Given its complex structure, the compound may interact with neural receptors and modulate neurotransmitter systems. Areas of exploration include:

Antioxidant Properties

The compound has demonstrated moderate antioxidant activity, as determined by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay . Antioxidants play a crucial role in preventing oxidative stress-related diseases. Further research aims to optimize its antioxidant potential.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the biological activities of similar compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-31-19-8-5-15(11-20(19)32-2)22-25-21(33-27-22)13-28-9-10-29-18(23(28)30)12-17(26-29)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBKERPRCUXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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